molecular formula C9H11NOS B11996554 N-(3-Methoxyphenyl)ethanethioamide CAS No. 87956-83-0

N-(3-Methoxyphenyl)ethanethioamide

Cat. No.: B11996554
CAS No.: 87956-83-0
M. Wt: 181.26 g/mol
InChI Key: UMROHKYQRNMQOP-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)ethanethioamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a methoxy group attached to the benzene ring and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)ethanethioamide typically involves the reaction of 3-methoxyaniline with ethanethioamide. The process can be carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. A common method involves the use of thionyl chloride to activate the ethanethioamide, followed by nucleophilic substitution with 3-methoxyaniline.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-Methoxyphenyl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Methoxyphenyl)ethanethioamide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy and thioamide groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a thioamide.

    N-(3-Methoxyphenyl)propionamide: Contains a propionamide group, offering different reactivity and properties.

    N-(3-Methoxyphenyl)benzamide: Features a benzamide group, used in different applications.

Uniqueness

N-(3-Methoxyphenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific research applications where thioamide functionality is desired.

Properties

CAS No.

87956-83-0

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

N-(3-methoxyphenyl)ethanethioamide

InChI

InChI=1S/C9H11NOS/c1-7(12)10-8-4-3-5-9(6-8)11-2/h3-6H,1-2H3,(H,10,12)

InChI Key

UMROHKYQRNMQOP-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC(=CC=C1)OC

Origin of Product

United States

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